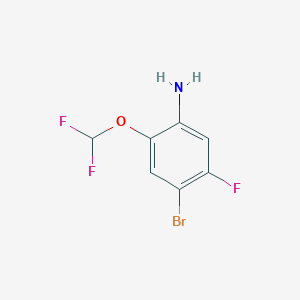

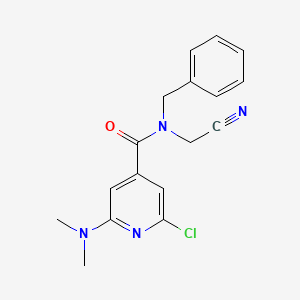

![molecular formula C11H11ClN2O3 B2882464 5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole CAS No. 923258-15-5](/img/structure/B2882464.png)

5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole, or CMMPO, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic amide that is synthesized from the reaction of chloromethyl phenoxyacetate and 4-methoxyphenol. CMMPO has been used in the synthesis of several compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Antibacterial Activity

5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole derivatives demonstrate significant antibacterial properties. Rai et al. (2010) synthesized a series of novel derivatives that were tested for their in-vitro antibacterial activity, finding significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. These derivatives were characterized using various spectral and elemental analysis methods and showed promise in their minimum inhibitory concentration and structure-activity relationships (Rai et al., 2010).

Analgesic and Anti-inflammatory Activities

Another significant application is in the development of analgesic and anti-inflammatory drugs. Dewangan et al. (2015) synthesized and evaluated various 1,3,4-oxadiazole derivatives for these properties. They found that some derivatives exhibited potent analgesic and anti-inflammatory effects, suggesting the potential of this compound in pain and inflammation management (Dewangan et al., 2015).

Colorimetric Fluoride Chemosensors

The compound also finds use in chemical sensing, particularly for fluoride ions. Ma et al. (2013) reported on novel anion sensors containing 1,3,4-oxadiazole groups that showed colorimetric properties for fluoride sensing. These sensors displayed color changes upon the addition of fluoride ions, which can be useful in various analytical applications (Ma et al., 2013).

Antimicrobial and Antitubercular Activity

Shingare et al. (2018) explored isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized for antimicrobial and antitubercular activities. Their study indicated that some compounds were effective against E. coli, P. aeruginosa, and M. tuberculosis, showcasing the compound's potential in combating bacterial infections and tuberculosis (Shingare et al., 2018).

Corrosion Inhibition

Another notable application is in corrosion inhibition. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion of mild steel in sulphuric acid. Their findings suggest these compounds can form a protective layer on steel surfaces, indicating their potential use in industrial applications (Ammal et al., 2018).

Tumor Inhibition and Antioxidant Properties

Furthermore, 1,3,4-oxadiazole and its derivatives have been evaluated for their potential in tumor inhibition and antioxidant actions. Faheem (2018) conducted computational and pharmacological studies on novel derivatives for toxicity assessment, tumor inhibition, and antioxidant activity. This research points towards the therapeutic potential of these compounds in cancer treatment and as antioxidants (Faheem, 2018).

Antimicrobial Synthesis

Additionally, Prasanna Kumar et al. (2013) synthesized new 1,3,4-oxadiazole derivatives containing the 5-chloro-2-methoxyphenyl moiety. These compounds were characterized and tested for antibacterial and antifungal activities, revealing their potential as antimicrobial agents (Prasanna Kumar et al., 2013).

Propriétés

IUPAC Name |

5-(chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-8-2-4-9(5-3-8)16-7-10-13-11(6-12)17-14-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQXDXDFLCIEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2882382.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2882383.png)

![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)